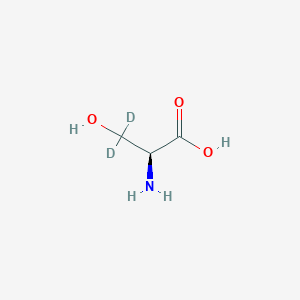

L-Serine-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3,3-dideuterio-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m0/s1/i1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCFGRXMJLQNBG-XFJCSJJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Advent and Evolution of Deuterated Amino Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and core applications of deuterated amino acids. From the initial isolation of deuterium (B1214612) to their modern-day use in enhancing drug efficacy and elucidating complex biological structures, this document provides a comprehensive overview of the field. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key workflows and principles.

A Historical Overview: From Discovery to Application

The story of deuterated amino acids begins with the discovery of deuterium itself. In 1931, Harold C. Urey, a chemist at Columbia University, successfully detected the heavy isotope of hydrogen, which he later named deuterium.[1][2] This monumental discovery, which earned Urey the Nobel Prize in Chemistry in 1934, opened up new avenues in chemistry and physics.[1]

It was the pioneering work of Rudolf Schoenheimer and his colleagues in the 1930s that first demonstrated the utility of deuterium as a tracer in biological systems.[3] By incorporating deuterium into organic molecules, they were able to track the metabolic fate of these compounds, revealing the dynamic state of body constituents. This laid the foundation for the use of isotopically labeled molecules, including amino acids, in metabolic research.[3]

Early research primarily focused on using deuterated amino acids as tracers to study metabolic pathways and reaction mechanisms. However, with advancements in analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the applications of deuterated amino acids have expanded significantly. Today, they are indispensable tools in structural biology, proteomics, and drug development, where the substitution of hydrogen with deuterium can lead to profound and beneficial changes in a molecule's properties.

The Kinetic Isotope Effect: A Fundamental Principle

The substitution of hydrogen with deuterium can significantly alter the rate of chemical reactions, a phenomenon known as the Kinetic Isotope Effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, meaning more energy is required to break the C-D bond. As a result, reactions where C-H bond cleavage is the rate-limiting step will proceed more slowly when hydrogen is replaced by deuterium.

This principle is a cornerstone of deuterated drug development. By strategically replacing hydrogen atoms at sites of metabolic activity with deuterium, the metabolic breakdown of a drug can be slowed. This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile due to altered metabolic pathways.

The following diagram illustrates the basic principle of the Kinetic Isotope Effect in drug metabolism.

Synthesis of Deuterated Amino Acids

The preparation of deuterated amino acids can be broadly categorized into chemical synthesis and biological methods. The choice of method depends on the desired level and position of deuteration, as well as the required stereochemistry.

Chemical Synthesis

Chemical methods offer versatility in introducing deuterium at specific positions. Common approaches include:

-

Acid/Base-Catalyzed Exchange: This method involves the exchange of protons for deuterons in the presence of a deuterated acid or base, often at elevated temperatures. For example, heating an amino acid in deuterated sulfuric acid (D₂SO₄) can lead to deuteration at the α-carbon and on aromatic rings.

-

Metal-Catalyzed Exchange: Transition metals like platinum or palladium on carbon can catalyze the exchange of hydrogen for deuterium in the presence of D₂O or D₂ gas. This method can be used for the deuteration of both the amino acid backbone and side chains.

-

De Novo Synthesis: This involves the synthesis of amino acids from smaller, deuterated starting materials. While often more complex, this approach provides precise control over the location of deuterium incorporation.

Biological Synthesis

Biological methods leverage the metabolic machinery of microorganisms to produce deuterated amino acids.

-

Metabolic Labeling in D₂O: Growing microorganisms in a minimal medium where H₂O is replaced with D₂O leads to the incorporation of deuterium into newly synthesized amino acids.

-

Use of Deuterated Precursors: Providing deuterated precursors in the growth medium allows for their incorporation into specific amino acids through the organism's biosynthetic pathways. For instance, deuterated algal extracts can be used as a source of a mixture of deuterated amino acids.

Quantitative Data on Deuterated Compounds

The following tables summarize key quantitative data related to the synthesis and application of deuterated amino acids and drugs.

Table 1: Deuterium Incorporation Levels for a Pt/C-Catalyzed H-D Exchange Reaction

| Amino Acid | Deuteration Level (%) |

| Alanine | >98 |

| Valine | >98 |

| Leucine | >98 |

| Isoleucine | >98 |

| Proline | >98 |

| Phenylalanine | >98 |

| Tryptophan | >98 |

| Methionine | >98 |

| Aspartic Acid | >98 |

| Glutamic Acid | >98 |

| Serine | ~90 |

| Threonine | ~90 |

| Tyrosine | >98 |

Data adapted from a study on direct deuteration of amino acids using a Pt/C catalyst. The deuteration level refers to the percentage of hydrogen atoms replaced by deuterium in the specified amino acid.

Table 2: Comparison of Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug (Deuterated) | Non-Deuterated Analog | Key Pharmacokinetic Parameter | Improvement with Deuteration |

| Deutetrabenazine | Tetrabenazine | Half-life of active metabolites | ~2-fold increase |

| d₉-Methadone | Methadone | Area Under the Curve (AUC) | 5.7-fold increase |

| d₉-Methadone | Methadone | Clearance | Reduced by ~5-fold |

Data for Deutetrabenazine adapted from a review on deuterated drugs. Data for d₉-Methadone adapted from a study on its pharmacokinetic properties.

Experimental Protocols

This section provides detailed methodologies for key experiments involving deuterated amino acids.

Protocol for Pt/C-Catalyzed Deuteration of an Amino Acid

Objective: To achieve a high level of deuterium incorporation into an amino acid using a platinum-on-carbon catalyst.

Materials:

-

Amino acid (e.g., Tryptophan)

-

Platinum on activated carbon (Pt/C) catalyst

-

Deuterium oxide (D₂O)

-

Deuterated solvent (e.g., 2-propanol-d₈)

-

High-pressure autoclave

-

NMR spectrometer

Procedure:

-

Combine the amino acid (1 g), Pt/C catalyst, and deuterated solvent (4 mL) in the reaction vessel.

-

Add D₂O to the mixture.

-

Seal the autoclave and heat to the desired temperature (e.g., 200 °C) for a specified time (e.g., 24 hours).

-

After cooling, carefully open the autoclave and filter the reaction mixture to remove the catalyst.

-

Evaporate the solvent to obtain the deuterated amino acid.

-

Determine the deuteration level by dissolving the product in a suitable solvent and analyzing it using ¹H and ²H NMR spectroscopy.

Protocol for In Vivo Pharmacokinetic Study of a Deuterated Compound in a Rodent Model

Objective: To compare the pharmacokinetic profiles of a deuterated compound and its non-deuterated analog.

Materials:

-

Deuterated compound

-

Non-deuterated analog

-

Test animals (e.g., rats)

-

Dosing vehicle

-

Blood collection supplies

-

LC-MS/MS system

Procedure:

-

Administer the deuterated or non-deuterated compound to the test animals (e.g., via oral gavage).

-

Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

-

Process the blood samples to obtain plasma.

-

Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the parent drug at each time point.

-

Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and elimination half-life (t₁/₂).

-

Compare the pharmacokinetic parameters between the deuterated and non-deuterated compounds.

Key Applications and Workflows

Deuterated amino acids are instrumental in a variety of advanced research applications.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. In a typical SILAC experiment, two cell populations are grown in media containing either "light" (natural isotope) or "heavy" (stable isotope-labeled) amino acids. Deuterated amino acids can be used as the "heavy" label. After experimental treatment, the cell populations are combined, and the relative abundance of proteins is determined by the ratio of heavy to light peptides in the mass spectrometer.

The following diagram illustrates the general workflow of a SILAC experiment.

Tracing Metabolic Pathways

Deuterated amino acids are excellent tracers for elucidating metabolic pathways. By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into proteins and its conversion into other metabolites, providing insights into protein turnover rates and metabolic networks.

The diagram below shows a simplified representation of tracing the metabolic fate of deuterated phenylalanine.

References

The Role of L-Serine-d2 in Unraveling Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of metabolic research, stable isotope tracers are indispensable for elucidating the complex web of biochemical reactions that sustain life. Among these, deuterium-labeled compounds have emerged as powerful tools for tracking metabolic pathways. This technical guide provides an in-depth exploration of the role of L-Serine-d2, a deuterated isotopologue of the amino acid L-serine, in metabolic pathway analysis. By replacing specific hydrogen atoms with deuterium (B1214612), this compound offers a unique window into the dynamic processes of cellular metabolism, providing valuable insights for basic research and drug development.

L-serine is a non-essential amino acid that serves as a central hub in cellular metabolism. It is not only a building block for proteins but also a precursor for a diverse array of biomolecules, including other amino acids like glycine (B1666218) and cysteine, as well as phospholipids (B1166683) and sphingolipids.[1] Furthermore, L-serine is a major source of one-carbon units for the folate and methionine cycles, which are crucial for nucleotide biosynthesis and methylation reactions.[1] The stereoisomer, D-serine, synthesized from L-serine, also plays a critical role as a neuromodulator.[2] Given its central metabolic role, understanding the flux through serine metabolic pathways is critical for investigating various physiological and pathological states, including neurological disorders and cancer.

Stable isotope labeling, in conjunction with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, allows researchers to trace the fate of atoms through metabolic networks.[3] While carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are commonly used isotopes, deuterium (²H or D) offers distinct advantages. The substitution of hydrogen with deuterium creates a heavier, stable isotope that can be readily detected and quantified, providing insights into reactions involving hydrogen transfer and redox metabolism.[4]

This guide will delve into the synthesis of this compound, detail experimental protocols for its application in metabolic tracing studies, present quantitative data from relevant research, and illustrate key metabolic pathways and experimental workflows using Graphviz diagrams.

Synthesis of this compound

The targeted introduction of deuterium atoms into the L-serine molecule is crucial for its use as a metabolic tracer. Several synthetic strategies have been developed to achieve stereospecific labeling. One notable method involves the synthesis of L-serine stereospecifically labeled at the C-3 position with deuterium, starting from correspondingly labeled aspartic acids. This process can involve a Baeyer-Villiger oxidation where a primary chiral center rearranges with retention of its stereochemistry.

Another approach for preparing deuterated serine involves a hydrogen/deuterium exchange reaction. For instance, D-serine-2,3,3-d3 has been synthesized from D-serine using a Ruthenium on carbon (Ru/C) catalyst in the presence of deuterium gas (D2). A similar principle can be applied for the synthesis of this compound. Commercially available L-Serine-2,3,3-d3 is also an option for researchers.

Core Principles of Metabolic Tracing with this compound

The fundamental principle behind using this compound in metabolic analysis is isotope dilution mass spectrometry. A known quantity of the labeled this compound is introduced into a biological system, where it mixes with the endogenous, unlabeled L-serine pool. As the cells or organism metabolize serine, the deuterium label is incorporated into downstream metabolites. By measuring the ratio of the labeled to unlabeled forms of these metabolites using mass spectrometry, researchers can quantify the rate of metabolic reactions, a technique known as metabolic flux analysis.

The choice of deuterium as a label offers specific advantages. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect (KIE). This effect can be exploited to study reaction mechanisms. Furthermore, deuterium labeling allows for the investigation of hydrogen exchange reactions and redox processes, providing complementary information to that obtained with ¹³C tracers. For example, tracing deuterium from L-serine can shed light on the generation of NADPH in the folate pathway.

Experimental Protocols

A typical metabolic tracing experiment using this compound involves several key steps, from sample preparation to data analysis. The following protocols provide a general framework that can be adapted to specific research questions and experimental systems.

Protocol 1: In Vitro Cell Culture Labeling

-

Cell Culture: Plate cells at a desired density and allow them to adhere and grow in standard culture medium.

-

Labeling Medium Preparation: Prepare culture medium containing a known concentration of this compound, replacing the unlabeled L-serine. The concentration of the tracer should be carefully chosen to ensure sufficient labeling without causing metabolic perturbations.

-

Labeling: Replace the standard culture medium with the this compound containing medium and incubate the cells for a specific period. The incubation time will depend on the metabolic pathway of interest and the turnover rate of the target metabolites.

-

Metabolite Extraction: After the desired labeling period, rapidly quench metabolism by, for example, washing the cells with ice-cold phosphate-buffered saline (PBS) and then adding a cold extraction solvent (e.g., 80% methanol).

-

Sample Preparation for MS Analysis: Collect the cell extracts, centrifuge to remove cell debris, and then dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried metabolites are then reconstituted in a suitable solvent for mass spectrometry analysis.

Protocol 2: Mass Spectrometry Analysis

-

Instrumentation: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC) is typically used for the analysis of labeled metabolites.

-

Chromatographic Separation: Metabolites are separated using a suitable LC method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC), depending on the polarity of the target molecules.

-

Mass Spectrometry Detection: The mass spectrometer is operated in a mode that allows for the detection and quantification of both the labeled (deuterated) and unlabeled forms of the metabolites of interest. This is often done using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) on a triple quadrupole or Q-Exactive instrument, respectively.

-

Data Analysis: The raw mass spectrometry data is processed to identify and quantify the different isotopologues of each metabolite. The fractional labeling (the proportion of the metabolite pool that is labeled) and the mass isotopomer distribution (the relative abundance of different isotopologues) are calculated. This information is then used to determine metabolic fluxes.

Quantitative Data Presentation

The quantitative data obtained from this compound tracing experiments are crucial for understanding the dynamics of metabolic pathways. The following tables provide examples of how such data can be structured for clear comparison.

Table 1: Fractional Enrichment of Key Metabolites after this compound Labeling in Cancer Cells

| Metabolite | Control Condition (Fractional Enrichment %) | Drug Treatment (Fractional Enrichment %) |

| Glycine | 45.2 ± 3.1 | 28.7 ± 2.5 |

| Cysteine | 15.8 ± 1.9 | 9.5 ± 1.2 |

| Phosphatidylserine | 25.6 ± 2.8 | 18.3 ± 2.1 |

| 5,10-Methylene-THF | 38.1 ± 4.2 | 22.9 ± 3.5 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Table 2: Metabolic Flux Ratios Determined by this compound Tracing

| Metabolic Flux Ratio | Control Condition | Knockdown of Enzyme X |

| (Serine -> Glycine) / (Glycolysis -> Serine) | 0.65 ± 0.05 | 0.32 ± 0.04 |

| (Serine -> Cysteine) / (Serine -> Glycine) | 0.28 ± 0.03 | 0.45 ± 0.06 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the experimental conditions.

Visualizations of Metabolic Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the complex relationships between different molecules and processes. The following diagrams were created using the DOT language for Graphviz.

The diagram above illustrates the central role of this compound in metabolism. It is synthesized from the glycolytic intermediate 3-phosphoglycerate and serves as a precursor for glycine, cysteine, phospholipids, and contributes to the one-carbon pool.

This workflow diagram outlines the key steps in a typical metabolic tracing experiment using this compound, from cell culture to the final analysis of metabolic fluxes.

This diagram highlights the crucial role of L-serine in one-carbon metabolism. The conversion of L-serine to glycine by serine hydroxymethyltransferase (SHMT) is coupled with the conversion of tetrahydrofolate (THF) to 5,10-methylenetetrahydrofolate, a key one-carbon donor for nucleotide synthesis.

Conclusion

This compound is a powerful and versatile tool for the quantitative analysis of metabolic pathways. Its ability to trace hydrogen atoms provides unique insights into cellular metabolism that are complementary to those obtained with other stable isotopes. By combining this compound labeling with advanced mass spectrometry techniques, researchers can gain a deeper understanding of the intricate network of metabolic reactions that underpin cellular function in both health and disease. This knowledge is essential for identifying novel drug targets and developing more effective therapeutic strategies. As analytical technologies continue to advance, the applications of this compound in metabolic research are poised to expand, promising new discoveries in the years to come.

References

L-Serine-d2 in Preliminary Research: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide on the Core Applications of Deuterated L-Serine in Preclinical Research

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the preliminary research applications of L-Serine-d2 and other isotopically labeled L-serine variants. Given the limited specific data on this compound, this document draws upon analogous studies using other stable isotope-labeled serine molecules (e.g., ¹³C- and ³H-labeled L-serine) to illustrate the principles and methodologies of its application in metabolic tracing, flux analysis, and proteomics.

Introduction to L-Serine Metabolism and the Role of Isotopic Tracers

L-serine is a non-essential amino acid central to a multitude of cellular processes. It serves as a crucial precursor for the synthesis of proteins, other amino acids like glycine (B1666218) and cysteine, nucleotides (purines and pyrimidines), and complex lipids such as phospholipids (B1166683) and sphingolipids.[1] In the central nervous system (CNS), L-serine and its metabolite, D-serine, are key players in neuromodulation, particularly through their interaction with N-methyl-D-aspartate (NMDA) receptors.[1]

The intricate and interconnected nature of serine metabolism makes it a focal point in various fields of research, including oncology, neuroscience, and metabolic diseases. Dysregulation of serine metabolic pathways has been implicated in the progression of cancer and neurological disorders.[2]

Isotopically labeled L-serine, such as this compound, serves as a powerful tool to investigate the dynamics of these metabolic pathways. By replacing specific hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can trace the journey of the serine molecule and its constituent atoms through various biochemical reactions. This technique, known as stable isotope tracing, allows for the elucidation of metabolic fluxes, the identification of novel metabolic pathways, and the assessment of enzymatic activity in both healthy and diseased states.[3]

Applications in Metabolic Tracing and Flux Analysis

The primary application of this compound is in metabolic tracing studies to quantify the flux through serine-dependent pathways. When cells or organisms are supplied with this compound, the deuterium label is incorporated into downstream metabolites. The extent and pattern of this incorporation can be precisely measured using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, providing a dynamic view of metabolic activity.

A key area of investigation is the serine, glycine, one-carbon (SGOC) metabolic network. This network is vital for nucleotide synthesis and the maintenance of cellular redox balance through the production of NADPH and glutathione.[3] Isotope tracing with labeled serine has been instrumental in understanding the heterogeneity of SGOC pathway utilization across different cancer types.

Quantitative Data from Isotopic Tracing Studies

The following tables summarize quantitative data from studies that have utilized isotopically labeled L-serine to investigate metabolic fluxes. It is important to note that these studies did not specifically use this compound, but the principles and the nature of the data obtained are directly translatable.

Table 1: Kinetic Isotope Effect (KIE) of L-Serine Isotopologues on Serine Palmitoyltransferase (SPT)

| L-Serine Isotopologue | Human scSPT KIE (KH/KIsotope) | S. paucimobilis SPT KIE (KH/KIsotope) |

| [3,3-D₂]L-serine | 0.95 ± 0.12 | 1.05 ± 0.16 |

| [2,3,3-D₃]L-serine | 1.11 ± 0.23 | 1.48 ± 0.21 |

| [2-¹³C]L-serine | 1.03 ± 0.14 | 1.01 ± 0.11 |

| [1,2,3-¹³C₃, ¹⁵N]L-serine | 0.90 ± 0.18 | 1.02 ± 0.13 |

| Data adapted from a study on the kinetic effects of isotopically labeled L-serine on human and bacterial serine palmitoyltransferase. |

Table 2: Fractional Contribution of [U-¹³C₃]Serine to Pyruvate (B1213749) in HL-60 Cells

| Cell Type | M+3 Fraction of Pyruvate from [U-¹³C₃]Serine |

| HL-60 | < 1% |

| dHL-60 | < 1% |

| LPS-dHL-60 | < 1% |

| Data indicates a low flux from serine to pyruvate in this cell line under the studied conditions. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of metabolic tracing studies using this compound. The following protocols are generalized from studies using other isotopically labeled serine variants and can be adapted for this compound.

Protocol 1: In Vitro Metabolic Labeling of Cultured Cells

Objective: To trace the metabolic fate of this compound in cultured cancer cells.

Materials:

-

Cell line of interest (e.g., human cancer cell line)

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Dialyzed fetal bovine serum (dFBS)

-

This compound (or other labeled L-serine)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol (B129727), -80°C)

-

Cell scrapers

-

Centrifuge

Procedure:

-

Cell Culture: Culture cells to the desired confluency in standard medium.

-

Media Preparation: Prepare labeling medium by supplementing serine-free medium with a known concentration of this compound and dFBS.

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and add the pre-warmed labeling medium.

-

Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Wash the cell monolayer twice with ice-cold PBS.

-

Add a specific volume of ice-cold 80% methanol to the plate.

-

Scrape the cells and collect the cell lysate into a microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 15 minutes to precipitate proteins.

-

-

Sample Preparation for Analysis:

-

Centrifuge the lysate at maximum speed for 10 minutes at 4°C.

-

Collect the supernatant containing the polar metabolites.

-

Dry the supernatant using a vacuum concentrator.

-

Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.

-

Protocol 2: In Vivo Administration for Metabolic Flux Analysis

Objective: To study whole-body or tissue-specific L-serine metabolism in an animal model.

Materials:

-

Animal model (e.g., mouse, rat)

-

Sterile this compound solution in a physiological buffer (e.g., saline)

-

Administration equipment (e.g., gavage needles for oral administration, syringes for intraperitoneal or intravenous injection)

-

Anesthesia

-

Surgical tools for tissue collection

-

Liquid nitrogen for snap-freezing tissues

Procedure:

-

Acclimatization: Acclimate animals to the experimental conditions for at least one week.

-

Tracer Administration: Administer a bolus of this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

-

Time Course Sampling: At various time points post-administration, collect blood samples and tissues of interest (e.g., liver, brain, tumor).

-

Sample Processing:

-

Immediately snap-freeze tissues in liquid nitrogen to quench metabolism.

-

Process blood samples to separate plasma or serum.

-

-

Metabolite Extraction from Tissues:

-

Homogenize the frozen tissue in a cold extraction solvent.

-

Follow a similar protein precipitation and metabolite extraction procedure as described in Protocol 1.

-

-

Analysis: Analyze the isotopic enrichment in metabolites from plasma and tissue extracts using mass spectrometry.

Signaling Pathways and Metabolic Workflows

The data obtained from this compound tracing studies can be used to map and quantify the flow through various metabolic pathways.

L-Serine Metabolism and One-Carbon (1C) Folate Cycle

This pathway illustrates the central role of L-serine in providing one-carbon units for nucleotide synthesis and redox homeostasis. This compound can be used to trace the flow of its deuterated carbons and hydrogens through this cycle.

References

Isotopic Stability of L-Serine-d2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the isotopic stability of L-Serine-d2. Intended for researchers, scientists, and professionals in drug development, this document outlines the factors influencing deuterium (B1214612) retention, potential degradation pathways, and detailed methodologies for assessing isotopic stability.

Introduction to Isotopic Stability

This compound, a deuterated isotopologue of the non-essential amino acid L-serine, serves as a valuable tool in metabolic research, proteomics, and as an internal standard for mass spectrometry-based quantification. The utility of this compound is fundamentally dependent on the stability of its deuterium labels, as their loss can compromise the accuracy of experimental results. Isotopic stability refers to the ability of the deuterium atoms to remain covalently bonded to the molecule under various chemical and biological conditions. The primary mechanism of deuterium loss is through hydrogen-deuterium exchange (HDX), a process influenced by factors such as pH, temperature, and enzymatic activity.

Deuterium is a stable, non-radioactive isotope of hydrogen. Its increased mass compared to protium (B1232500) (¹H) results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down chemical reactions involving the cleavage of this bond, potentially enhancing the metabolic stability of the molecule. However, deuterium atoms on or adjacent to heteroatoms, or at positions with acidic protons, can be susceptible to exchange with protons from the surrounding solvent (e.g., water).

Factors Influencing the Isotopic Stability of this compound

The stability of the deuterium labels in this compound is not absolute and can be influenced by several factors. Understanding these factors is critical for designing experiments and interpreting data accurately.

| Factor | Description of Potential Impact on this compound Stability |

| pH | Both acidic and basic conditions can catalyze hydrogen-deuterium exchange. The α-hydrogen of amino acids is slightly acidic and can be susceptible to exchange, particularly at non-neutral pH. Extreme pH values can accelerate the hydrolysis of the amino acid itself, leading to degradation. |

| Temperature | Higher temperatures provide the necessary activation energy for chemical reactions, including hydrogen-deuterium exchange and degradation pathways. Therefore, elevated temperatures are expected to decrease the isotopic stability of this compound. |

| Enzymatic Activity | Enzymes involved in L-serine metabolism can catalyze reactions that may lead to the loss of deuterium atoms. The specificity and mechanism of these enzymes will determine the extent of isotopic scrambling or loss. |

| Solvent | The presence of protic solvents, especially water, is a prerequisite for hydrogen-deuterium exchange. The rate of exchange will depend on the concentration of protons in the solvent. |

| Storage Conditions | Long-term storage, especially in solution at non-optimal pH and temperature, can lead to a gradual loss of isotopic enrichment. Lyophilized powder stored under appropriate conditions (cool, dry, and dark) is expected to have the highest stability. |

Metabolic Pathways of L-Serine and Implications for this compound Stability

L-serine is a central molecule in cellular metabolism, participating in numerous biosynthetic and catabolic pathways.[1][2][] The enzymes involved in these pathways are potential mediators of deuterium loss from this compound.

Key Metabolic Fates of L-Serine

-

Conversion to Glycine (B1666218): L-serine is reversibly converted to glycine by serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism.[4]

-

Conversion to Pyruvate (B1213749): L-serine can be deaminated to pyruvate by L-serine dehydratase.[5]

-

Synthesis of Phospholipids: L-serine is a precursor for the synthesis of phosphatidylserine.

-

Transsulfuration Pathway: L-serine contributes to the synthesis of cysteine via the transsulfuration pathway.

-

Conversion to D-Serine: Serine racemase can convert L-serine to D-serine, a neuromodulator.

The following diagram illustrates the major metabolic pathways of L-serine.

Experimental Protocols for Assessing Isotopic Stability

A robust assessment of the isotopic stability of this compound requires well-defined experimental protocols. The following sections detail methodologies for chemical and biological stability testing.

Chemical Stability Testing (Forced Degradation)

This protocol is designed to evaluate the stability of this compound under accelerated stress conditions.

Objective: To determine the rate of deuterium loss and degradation of this compound under various chemical stressors.

Materials:

-

This compound

-

Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

High-purity water

-

pH meter

-

Incubator/water bath

-

LC-MS/MS or GC-MS system

-

NMR spectrometer

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in high-purity water at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of HCl solution to achieve the desired final concentration. Incubate at a controlled temperature (e.g., 40°C, 60°C).

-

Basic Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Incubate at a controlled temperature.

-

Oxidative Stress: Mix the stock solution with an equal volume of H₂O₂ solution. Keep at room temperature.

-

Thermal Stress: Incubate the stock solution at elevated temperatures (e.g., 60°C, 80°C).

-

-

Time Points: Collect aliquots from each stress condition at multiple time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis:

-

Mass Spectrometry (LC-MS/MS or GC-MS): Monitor the isotopic distribution of this compound over time. A decrease in the M+2 peak and an increase in the M+1 or M+0 peaks would indicate deuterium loss. Quantify the parent compound to assess degradation.

-

NMR Spectroscopy: Acquire ¹H and ²H NMR spectra to directly observe the loss of the deuterium signal and the appearance of a proton signal at the corresponding position.

-

The following diagram outlines the workflow for chemical stability testing.

References

- 1. Hydrogen-Deuterium Exchange Mass Spectrometry Reveals Unique Conformational and Chemical Transformations Occurring upon [4Fe-4S] Cluster Binding in the Type 2 L-Serine Dehydratase from Legionella pneumophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Hydrogen Deuterium Exchange Mass Spectrometry Reveals Unique Conformational and Chemical Transformations Occurring upon [4Fe-4S] Cluster Binding in the Type 2 L-Serine Dehydratase from Legionella pneumophila - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Commercial Availability of L-Serine-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis methods for deuterium-labeled L-Serine (L-Serine-d2), its commercial availability, and its application in metabolic studies. This document is intended to serve as a valuable resource for researchers in academia and industry, particularly those involved in drug development, metabolomics, and nutritional sciences.

Introduction to L-Serine and Its Isotopologues

L-Serine is a non-essential amino acid that plays a pivotal role in a multitude of cellular processes. It is a central building block for proteins and a precursor for the biosynthesis of other amino acids, including glycine (B1666218) and cysteine. Furthermore, L-serine is a key contributor to one-carbon metabolism through the folate and methionine cycles, which are essential for the synthesis of nucleotides, lipids, and for cellular methylation reactions.

Deuterium-labeled L-serine (this compound) is a stable isotope-labeled analog of L-serine where one or more hydrogen atoms are replaced by deuterium (B1214612). These labeled compounds are invaluable tools in metabolic research, serving as tracers to elucidate the dynamics of metabolic pathways in vivo and in vitro. By using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers can track the fate of the deuterium label as L-serine is metabolized, providing insights into metabolic fluxes and pathway activities in various physiological and pathological states.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods, allowing for the specific incorporation of deuterium at different positions of the molecule. The choice of method often depends on the desired labeling pattern and stereoselectivity.

Stereoselective Synthesis of β-Deuterated L-Serine

A common strategy for the synthesis of L-serine stereospecifically labeled at the C-3 (β) position involves the use of labeled starting materials and stereocontrolled reactions. One reported method involves the synthesis from correspondingly labeled aspartic acids via a Baeyer-Villiger oxidation, where a migrating primary chiral center rearranges with retention of stereochemistry[1]. Another approach utilizes a chiral template to achieve stereoselective deuteration.

α-Deuteration of L-Serine Derivatives

Efficient methods for the enantiopure synthesis of α-deuterated L-serine derivatives have also been developed. One such method involves the deprotonation of a chiral bicyclic serine equivalent followed by selective deuteration. This allows for the site-selective incorporation of deuterium at the Cα position.

General Experimental Protocol for Deuteration

Below is a representative, generalized protocol for the deuteration of an amino acid derivative, based on common laboratory practices. Specific reaction conditions such as temperature, reaction time, and purification methods would need to be optimized for the specific L-serine derivative and desired deuteration level.

Objective: To introduce a deuterium label at a specific position of an L-serine derivative.

Materials:

-

Protected L-serine derivative (e.g., N-Boc-L-serine methyl ester)

-

Deuterated solvent (e.g., Deuterium oxide - D₂O, Methanol-d4 - MeOD)

-

Base (e.g., Sodium deuteroxide - NaOD, Sodium methoxide (B1231860) - NaOMe)

-

Acid for quenching (e.g., Deuterated hydrochloric acid - DCl)

-

Anhydrous solvents for workup (e.g., Dichloromethane, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Purification system (e.g., Flash chromatography setup)

Procedure:

-

Dissolution: Dissolve the protected L-serine derivative in an appropriate anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong base to deprotonate the target C-H bond. The choice of base and temperature is critical to ensure selectivity and prevent side reactions.

-

Deuteration: Introduce the deuterium source. This is often a deuterated solvent like D₂O or MeOD, which quenches the formed carbanion with a deuterium atom.

-

Quenching: After a specific reaction time, quench the reaction by adding a deuterated acid to neutralize the base.

-

Workup: Allow the reaction mixture to warm to room temperature. Perform an aqueous workup to remove inorganic salts. Extract the deuterated product with an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude deuterated product using a suitable technique, such as flash column chromatography, to obtain the pure this compound derivative.

-

Deprotection: If necessary, remove the protecting groups to yield the final this compound.

-

Characterization: Confirm the structure and isotopic enrichment of the final product using NMR spectroscopy (¹H NMR and ²H NMR) and mass spectrometry.

Commercial Availability of this compound

Several chemical suppliers offer various isotopologues of deuterated L-serine with high isotopic purity. The choice of the specific labeled compound depends on the experimental needs of the researcher. Below is a summary of commercially available this compound variants.

| Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Representative Suppliers |

| L-Serine-3,3-d2 | 95034-57-4 | C₃H₅D₂NO₃ | 107.10 | ≥98 atom % D | Cambridge Isotope Laboratories, Inc., Omicron Biochemicals, Inc. |

| L-Serine-2,3,3-d3 | 105591-10-4 | C₃H₄D₃NO₃ | 108.11 | ≥98 atom % D | Cambridge Isotope Laboratories, Inc., Sigma-Aldrich |

| DL-Serine-2,3,3-d3 | 70094-78-9 | C₃H₄D₃NO₃ | 108.11 | ≥98 atom % D | Sigma-Aldrich |

Applications in Metabolic Research

This compound is a powerful tool for tracing the metabolic fate of serine in biological systems. Its applications span from basic research in cell culture to in vivo studies in animal models and humans, aiding in the understanding of metabolic reprogramming in diseases such as cancer and neurological disorders.

L-Serine Metabolism and One-Carbon Pathway

L-serine is a major source of one-carbon units for the folate and methionine cycles. The biosynthesis of L-serine begins with the glycolytic intermediate 3-phosphoglycerate. This pathway is particularly active in certain tissues and cancer cells to support rapid proliferation.

L-Serine Biosynthesis and its Central Role in Metabolism.

Experimental Workflow for Metabolic Tracing with this compound

Metabolic flux analysis using stable isotope tracers like this compound typically involves cell culture or in vivo administration followed by sample collection, metabolite extraction, and analysis by mass spectrometry.

Workflow for a Stable Isotope Tracing Experiment using this compound.

Conclusion

This compound is an indispensable tool for researchers seeking to unravel the complexities of serine metabolism. The availability of various deuterated isotopologues from commercial sources, coupled with established synthetic methodologies, facilitates its use in a wide range of experimental settings. The application of this compound in metabolic tracer studies will continue to provide critical insights into cellular physiology and the metabolic underpinnings of various diseases, thereby aiding in the development of novel therapeutic strategies.

References

A Comprehensive Technical Guide to the Biological Significance of L-Serine and its Isotopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-serine, classified as a non-essential amino acid, holds a position of indispensable importance in cellular metabolism and function.[1][2] It serves as a central building block for a vast array of critical biomolecules, including proteins, lipids, and nucleic acids.[3][4][5] Furthermore, L-serine and its derivatives are deeply implicated in the functioning of the central nervous system, with dysregulated serine metabolism linked to several neurological and psychiatric disorders. The use of stable isotope-labeled L-serine has become a powerful tool in elucidating metabolic fluxes and understanding the intricate roles of this amino acid in both health and disease, offering significant potential for diagnostic and therapeutic advancements. This guide provides an in-depth overview of L-serine's metabolic pathways, its diverse biological roles, its connection to disease, and the application of its isotopes in research and development.

L-Serine Metabolism: A Central Metabolic Hub

L-serine can be obtained from dietary sources, protein and phospholipid turnover, or synthesized de novo from the glycolytic intermediate 3-phosphoglycerate (B1209933).

De Novo Biosynthesis: The Phosphorylated Pathway

The primary route for L-serine synthesis in mammals is the phosphorylated pathway, a three-step enzymatic process occurring in the cytosol.

-

Oxidation: 3-phosphoglycerate dehydrogenase (PHGDH) catalyzes the oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate.

-

Transamination: Phosphoserine aminotransferase (PSAT1) transfers an amino group from glutamate (B1630785) to 3-phosphohydroxypyruvate, forming O-phospho-L-serine.

-

Hydrolysis: Phosphoserine phosphatase (PSPH) performs the final, irreversible step, dephosphorylating O-phospho-L-serine to yield L-serine.

This pathway is crucial, especially in the central nervous system, where L-serine uptake across the blood-brain barrier is limited. Astrocytes are the primary producers of L-serine in the brain, which is then supplied to neurons.

References

- 1. researchgate.net [researchgate.net]

- 2. Serine (Ser) Amino Acid Overview - Creative Peptides [creative-peptides.com]

- 3. nbinno.com [nbinno.com]

- 4. L-serine synthesis via the phosphorylated pathway in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling with L-Serine-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. By replacing atoms with their heavier, non-radioactive isotopes, researchers can track the transformation of labeled compounds through complex biochemical pathways. L-Serine, a non-essential amino acid, is a central node in cellular metabolism, contributing to a wide array of critical downstream pathways. This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation for stable isotope labeling experiments using L-Serine-d2 (deuterium-labeled L-Serine). This technique offers precise insights into serine metabolism, which is implicated in numerous physiological and pathological processes, including cancer, neurological disorders, and aging.[1][2][3]

L-Serine is a precursor for the synthesis of proteins, lipids (such as phosphatidylserine (B164497) and sphingolipids), and other amino acids like glycine (B1666218) and cysteine.[1][4] It is also a major donor of one-carbon units for the folate cycle, which is essential for nucleotide biosynthesis and methylation reactions. By using this compound, researchers can quantitatively measure the flux through these pathways, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.

Core Principles of this compound Labeling

The fundamental principle behind stable isotope labeling with this compound is the introduction of a "heavy" version of L-serine into a biological system. The deuterium (B1214612) atoms on the this compound molecule act as a tracer that can be detected by mass spectrometry (MS). As the cells metabolize the this compound, the deuterium label is incorporated into various downstream metabolites. By measuring the mass shift in these metabolites, it is possible to determine the extent and rate of their synthesis from the provided L-serine.

Key Metabolic Pathways Traced by this compound

The metabolic network of L-serine is vast and interconnected with several crucial cellular processes. The following diagram illustrates the central role of L-serine and the key pathways that can be investigated using this compound labeling.

Data Presentation: Quantitative Analysis of this compound Incorporation

The primary output of an this compound labeling experiment is the measurement of isotopic enrichment in downstream metabolites. This data can be used to calculate metabolic flux, providing a quantitative measure of the rate of synthesis of these metabolites from serine. The following table presents a hypothetical but representative dataset from a cell culture experiment where cells were incubated with this compound for 24 hours.

| Metabolite | Unlabeled Fraction (%) | Labeled Fraction (M+2) (%) | Fold Change in Labeled Fraction (vs. Control) |

| Glycine | 25.3 ± 2.1 | 74.7 ± 2.1 | 5.2 |

| Phosphatidylserine | 48.9 ± 3.5 | 51.1 ± 3.5 | 3.8 |

| Sphinganine | 62.1 ± 4.2 | 37.9 ± 4.2 | 2.5 |

| Glutathione | 75.6 ± 5.0 | 24.4 ± 5.0 | 1.9 |

Data are presented as mean ± standard deviation from triplicate experiments.

Experimental Protocols

A successful stable isotope labeling experiment requires careful planning and execution. The following protocols provide a detailed methodology for a typical in vitro cell culture experiment using this compound.

Experimental Workflow

The general workflow for an this compound labeling experiment is depicted below.

Protocol 1: In Vitro Cell Culture Labeling with this compound

Objective: To trace the metabolic fate of L-serine in cultured cells by measuring the incorporation of deuterium from this compound into downstream metabolites.

Materials:

-

Mammalian cells of interest

-

Standard cell culture medium (e.g., DMEM) without L-serine

-

Fetal Bovine Serum (FBS), dialyzed

-

This compound

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727), ice-cold

-

Acetonitrile (B52724), ice-cold

-

Water, LC-MS grade

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice/ethanol bath

Procedure:

-

Cell Seeding and Growth: Seed cells in multi-well plates at a density that ensures they are in the exponential growth phase at the time of labeling. Culture cells in standard growth medium.

-

Preparation of Labeling Medium: Prepare the labeling medium by supplementing serine-free DMEM with dialyzed FBS and the desired concentration of this compound. The final concentration of this compound should be similar to the physiological concentration of L-serine in the standard medium.

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cell culture plates.

-

Wash the cells once with pre-warmed PBS.

-

Add the pre-warmed this compound labeling medium to the cells.

-

Incubate the cells for the desired period (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation.

-

-

Metabolism Quenching:

-

To rapidly halt metabolic activity, place the culture plates on a bed of dry ice.

-

Aspirate the labeling medium.

-

Immediately add a pre-chilled quenching solution (e.g., 80% methanol in water) to the cells.

-

-

Metabolite Extraction:

-

Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously.

-

Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

-

Sample Preparation for LC-MS/MS:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).

-

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To prepare extracted metabolites for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

-

Reconstituted metabolite extract

-

LC-MS vials with inserts

-

Autosampler

Procedure:

-

Centrifugation: Centrifuge the reconstituted metabolite extract at high speed for 5-10 minutes to remove any remaining particulate matter.

-

Transfer to Vials: Carefully transfer the supernatant to LC-MS vials with inserts.

-

LC-MS/MS Analysis: Analyze the samples using a high-resolution mass spectrometer coupled with a liquid chromatography system. The chromatographic method should be optimized to separate the metabolites of interest. The mass spectrometer should be operated in a mode that allows for the detection and quantification of both unlabeled and deuterium-labeled isotopologues of each metabolite.

Data Analysis and Interpretation

The raw data from the LC-MS/MS analysis will consist of mass spectra for each metabolite at different time points of labeling. The key steps in data analysis include:

-

Peak Integration: Integrate the peak areas for all detected isotopologues of each metabolite.

-

Correction for Natural Isotope Abundance: Correct the measured isotopologue distribution for the natural abundance of heavy isotopes (e.g., 13C).

-

Calculation of Mass Isotopologue Distribution (MID): Determine the fraction of the metabolite pool that contains 0, 1, 2, or more deuterium atoms (M+0, M+1, M+2, etc.).

-

Metabolic Flux Analysis: Use the time-course of isotopic enrichment to calculate the rate of synthesis of each metabolite from the L-serine precursor. This can be done using various metabolic modeling software packages.

Conclusion

Stable isotope labeling with this compound is a robust and informative technique for dissecting the complexities of serine metabolism. By providing a quantitative and dynamic view of metabolic fluxes, this approach can uncover novel insights into the roles of serine in health and disease. The detailed protocols and data interpretation guidelines presented in this technical guide offer a solid foundation for researchers and drug development professionals to successfully design and execute this compound labeling experiments, ultimately advancing our understanding of cellular metabolism and aiding in the development of new therapeutic strategies.

References

- 1. L-serine metabolic regulation and host respiratory homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Serine metabolism in aging and age-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. l-Serine Deficiency Elicits Intracellular Accumulation of Cytotoxic Deoxysphingolipids and Lipid Body Formation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to L-Serine-d2: Emerging Research Frontiers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the potential research areas for L-Serine-d2, a deuterated form of the non-essential amino acid L-serine. By replacing specific hydrogen atoms with deuterium (B1214612), the heavier, stable isotope of hydrogen, this compound offers a unique pharmacological profile rooted in the kinetic isotope effect. This modification can lead to stronger chemical bonds (C-D vs. C-H), resulting in slowed metabolism, enhanced metabolic stability, and potentially improved therapeutic efficacy and safety.[1][2][3][4] This document outlines the rationale for this compound research, details key signaling pathways, presents quantitative data from relevant studies, provides experimental protocols, and visualizes complex biological and experimental processes.

Introduction: The Rationale for Deuteration

L-serine is a pivotal amino acid with diverse physiological roles, including protein synthesis, cell proliferation, and as a precursor for numerous essential biomolecules such as sphingolipids, glycine (B1666218), D-serine, and purines.[5] Its involvement in one-carbon metabolism is critical for methylation reactions and the synthesis of sulfur-containing amino acids. Given its central role, dysregulation of serine metabolism has been implicated in a variety of pathologies, particularly neurodegenerative diseases.

Deuteration of pharmaceuticals, or "heavy drugs," is a strategic approach in medicinal chemistry to improve a drug's pharmacokinetic profile. The primary mechanism is the kinetic isotope effect , where the greater mass of deuterium makes the carbon-deuterium bond more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can lead to:

-

Reduced Rate of Metabolism: Slowing the breakdown of the compound.

-

Increased Half-life: Allowing for less frequent dosing.

-

Improved Safety Profile: Potentially reducing the formation of toxic metabolites.

-

Enhanced Efficacy: Maintaining therapeutic concentrations for longer periods.

The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, paving the way for further exploration in this field. This compound (and its more heavily deuterated form, L-Serine-d3) is positioned as a research tool and potential therapeutic to leverage these advantages in diseases where L-serine metabolism is a key factor.

Potential Research Area 1: Neurodegenerative Diseases

L-serine has shown therapeutic potential in a range of neurological and psychiatric disorders, including Alzheimer's disease, Amyotrophic Lateral Sclerosis (ALS), Parkinson's disease, and schizophrenia. The neuroprotective effects of L-serine are multifaceted, involving the synthesis of the neuromodulator D-serine, activation of glycine receptors, and anti-inflammatory actions.

2.1. Alzheimer's Disease (AD)

-

Mechanism: In early AD, impaired glucose metabolism in astrocytes can lead to reduced synthesis of L-serine and its downstream product D-serine. D-serine is a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity, learning, and memory. Supplementation with L-serine may restore D-serine levels, thereby supporting neuronal function. Additionally, the neurotoxin β-methylamino-L-alanine (BMAA), a potential environmental trigger for neurodegenerative diseases, can be misincorporated into proteins in place of L-serine; L-serine supplementation may competitively inhibit this process.

-

This compound Rationale: By slowing the metabolic breakdown of serine, this compound could provide a more sustained supply for D-serine synthesis in the brain, potentially offering enhanced neuroprotection compared to its non-deuterated counterpart.

2.2. Amyotrophic Lateral Sclerosis (ALS)

-

Mechanism: The precise mechanism is still under investigation, but L-serine is being explored for its potential to slow disease progression. A Phase I clinical trial has demonstrated that L-serine is generally well-tolerated in ALS patients. Studies in primate models exposed to the neurotoxin BMAA showed that L-serine treatment reduced the protein aggregates and neuroinflammation characteristic of ALS pathology.

-

This compound Rationale: A longer half-life could mean more consistent neuroprotective effects and a reduced dosing frequency, which is beneficial for patient compliance in a chronic condition like ALS.

2.3. Quantitative Data from L-Serine Clinical Trials

While clinical data for this compound is not yet available, results from L-serine trials provide a strong foundation for its development.

| Disease/Condition | Study Phase | Dosage | Duration | Key Outcomes | Reference |

| ALS | Phase I | 0.5g to 15g, twice daily | 6 months | Generally well-tolerated and appeared safe. | |

| Hereditary Sensory and Autonomic Neuropathy Type 1 (HSAN1) | Phase II | 400 mg/kg/day | 2 years | Significant reduction in neurotoxic deoxysphingolipids; improvement in CMTNSv2 score at 1 year. | |

| Early-stage Alzheimer's Disease | Phase II (Recruiting) | 15g, twice daily | 9 months | Evaluating effects on cognitive decline. | |

| GRINpathies | Phase IIa | Not specified | Not specified | Demonstrated potential to improve glutamate (B1630785) receptor function. |

Signaling Pathways and Metabolic Network

L-serine is synthesized from the glycolytic intermediate 3-phosphoglycerate (B1209933) via the "phosphorylated pathway" and is central to several interconnected metabolic routes.

3.1. L-Serine Synthesis and One-Carbon Metabolism

The diagram below illustrates the de novo synthesis of L-serine and its entry into the one-carbon cycle, which is crucial for nucleotide synthesis and methylation reactions.

Caption: De novo L-Serine synthesis and its conversion to Glycine.

3.2. L-Serine in Neurotransmitter and Sphingolipid Synthesis

L-serine is a precursor to both the inhibitory neurotransmitter glycine and the NMDA receptor co-agonist D-serine. It is also the backbone for sphingolipid synthesis, which is critical for cell membrane structure and signaling.

Caption: Key metabolic fates of L-Serine in the central nervous system.

Experimental Protocols & Methodologies

Advancing this compound research requires robust experimental designs. Below are outlines for key experimental protocols.

4.1. Protocol: Pharmacokinetic (PK) Analysis of L-Serine vs. This compound in a Rodent Model

-

Objective: To compare the half-life, bioavailability, and clearance of this compound against its non-deuterated isotopologue.

-

Methodology:

-

Animal Model: Male Sprague-Dawley rats (n=6 per group).

-

Dosing: Administer a single oral gavage of L-serine or this compound (e.g., 500 mg/kg).

-

Sample Collection: Collect blood samples via tail vein at time points 0, 15, 30, 60, 120, 240, 480, and 720 minutes post-administration.

-

Sample Preparation: Plasma is separated by centrifugation. Proteins are precipitated using acetonitrile. The supernatant is collected for analysis.

-

Quantification: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the concentration of L-serine and this compound in plasma samples. A stable isotope-labeled internal standard (e.g., L-Serine-¹³C₃,¹⁵N) is used for accurate quantification.

-

Data Analysis: Calculate PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

-

4.2. Protocol: Assessing Neuroprotection in a Cell-Based BMAA Toxicity Assay

-

Objective: To determine if this compound provides superior protection against BMAA-induced neurotoxicity compared to L-serine.

-

Methodology:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y).

-

Treatment Groups:

-

Control (vehicle)

-

BMAA only (e.g., 100 µM)

-

BMAA + L-serine (various concentrations)

-

BMAA + this compound (equivalent concentrations)

-

-

Incubation: Pre-treat cells with L-serine or this compound for 24 hours, followed by co-incubation with BMAA for another 48 hours.

-

Viability Assay: Measure cell viability using an MTT or LDH assay to quantify cytotoxicity.

-

Apoptosis Assay: Use techniques like Caspase-3 activity assays or Western Blotting for apoptosis markers (e.g., cleaved PARP) to measure programmed cell death.

-

Data Analysis: Compare the protective effects of L-serine and this compound at equivalent concentrations.

-

Proposed Experimental Workflow for Preclinical Development

The logical progression from in vitro studies to in vivo models is crucial for drug development.

Caption: A preclinical workflow for evaluating this compound.

Future Directions and Conclusion

The exploration of this compound represents a promising frontier in the development of therapeutics for complex diseases, particularly those affecting the central nervous system. The foundational research on L-serine provides a strong rationale, and the established benefits of deuteration in pharmacology offer a clear path for investigation.

Key research questions to address include:

-

Does the slowed metabolism of this compound translate to higher and more sustained levels of D-serine in the brain?

-

Can this compound demonstrate superior efficacy in animal models of Alzheimer's, Parkinson's, or ALS compared to standard L-serine?

-

What is the long-term safety profile of chronic this compound administration?

By systematically addressing these questions through rigorous preclinical and eventual clinical investigation, the full therapeutic potential of this compound can be elucidated. This guide serves as a foundational document to steer these research and development efforts.

References

- 1. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 2. tandfonline.com [tandfonline.com]

- 3. What Are Deuterated Drugs? Everything You Need to Know About Deuterated Compounds [simsonpharma.com]

- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for L-Serine-d2 in Mass Spectrometry Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of L-Serine-d2 as an internal standard in mass spectrometry for the accurate quantification of L-serine in various biological matrices. The protocols outlined below are intended to serve as a foundational methodology that can be adapted to specific research needs.

Introduction to Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate and precise quantification of analytes in a sample.[1][2][3] The principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, this compound) to the sample. This labeled compound, known as an internal standard, is chemically identical to the endogenous analyte (L-serine).[4]

Because the internal standard and the analyte behave identically during sample preparation, chromatography, and ionization in the mass spectrometer, any sample loss or variation in instrument response will affect both compounds equally.[4] By measuring the ratio of the signal from the endogenous analyte to the signal from the isotopically labeled internal standard, an accurate and precise quantification of the analyte can be achieved.

Applications of this compound in Mass Spectrometry

This compound serves as an ideal internal standard for a variety of research and clinical applications, including:

-

Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of L-serine in biological systems to understand metabolic pathways and their dysregulation in disease.

-

Clinical Diagnostics: Accurately measuring L-serine levels in biofluids such as plasma, serum, and cerebrospinal fluid (CSF) for the diagnosis and monitoring of metabolic disorders.

-

Neuroscience Research: Quantifying D-serine, an important neuromodulator synthesized from L-serine, in the central nervous system.

-

Pharmaceutical Development: Assessing the impact of drug candidates on L-serine metabolism and related pathways.

-

Nutritional Science: Studying the dietary intake and metabolism of serine.

Experimental Workflow for L-Serine Quantification

The following diagram illustrates a typical workflow for the quantification of L-serine using this compound as an internal standard with LC-MS/MS.

Caption: General workflow for L-serine quantification using IDMS.

Detailed Experimental Protocols

Protocol 1: Quantification of L-Serine in Human Plasma

This protocol is adapted from established methods for amino acid analysis in plasma.

a. Materials and Reagents:

-

L-Serine (≥99% purity)

-

This compound (≥98% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (control and study samples)

b. Preparation of Stock and Working Solutions:

-

L-Serine Stock Solution (1 mg/mL): Accurately weigh and dissolve L-serine in ultrapure water.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Serine stock solution with a suitable surrogate matrix (e.g., stripped serum or a buffered solution).

-

IS Working Solution (10 µg/mL): Dilute the this compound stock solution with ultrapure water.

c. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, standard, and quality control (QC) sample, add 10 µL of the IS working solution (10 µg/mL this compound) and vortex briefly.

-

Add 200 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new microcentrifuge tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

d. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the retention of polar analytes like serine.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and gradually decrease to elute the analytes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

-

Detection: Multiple Reaction Monitoring (MRM)

e. MRM Transitions:

The following table provides example MRM transitions for L-serine and this compound. These should be optimized on the specific instrument being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Serine | 106.1 | 60.1 | 15 |

| This compound | 108.1 | 62.1 | 15 |

f. Data Analysis and Quantification:

-

Integrate the peak areas for both L-serine and this compound.

-

Calculate the peak area ratio (L-serine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of L-serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Protocol 2: Metabolic Flux Analysis using this compound

This protocol provides a general framework for a stable isotope tracing experiment to investigate L-serine metabolism.

a. Cell Culture and Labeling:

-

Culture cells of interest to the desired confluency.

-

Replace the standard culture medium with a medium containing a known concentration of this compound.

-

Incubate the cells for various time points to allow for the incorporation of the labeled serine into downstream metabolites.

b. Metabolite Extraction:

-

After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract under vacuum or nitrogen.

c. Sample Preparation and LC-MS/MS Analysis:

-

Reconstitute the dried extracts in a suitable solvent.

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify and quantify the isotopologues of serine and its downstream metabolites.

-

The mass shift of +2 Da will indicate the incorporation of the deuterium (B1214612) atoms from this compound.

d. Data Analysis:

-

Identify and quantify the different isotopologues (M+0, M+1, M+2, etc.) for serine and its related metabolites.

-

Calculate the fractional labeling of each metabolite at each time point.

-

Use metabolic flux analysis software to model the flux through the relevant metabolic pathways.

L-Serine Metabolic Pathways

L-serine is a central metabolite involved in numerous cellular processes. The following diagrams illustrate key pathways of L-serine metabolism.

Caption: The phosphorylated pathway of L-serine biosynthesis.

Caption: Major metabolic fates of L-serine.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of L-serine in human plasma using LC-MS/MS with an isotopically labeled internal standard.

| Parameter | Typical Value | Reference |

| Linearity (r²) | ≥ 0.995 | |

| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | |

| Intra-day Precision (%CV) | < 10% | |

| Inter-day Precision (%CV) | < 15% | |

| Accuracy (% Recovery) | 85 - 115% |

Note: These values are illustrative and should be established for each specific assay and laboratory.

Troubleshooting and Considerations

-

Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and internal standard. The use of a stable isotope-labeled internal standard largely corrects for this; however, significant matrix effects can still impact assay performance.

-

Chromatographic Resolution: Baseline separation of L-serine from isobaric interferences is crucial for accurate quantification. Chiral chromatography may be necessary if separation of D- and L-serine is required.

-

Internal Standard Purity: The isotopic and chemical purity of this compound is critical. Impurities can interfere with the quantification of the endogenous analyte.

-

Sample Collection and Handling: Proper sample collection and storage are essential to prevent the degradation of L-serine.

By following these application notes and protocols, researchers can confidently and accurately quantify L-serine in their samples, enabling a deeper understanding of its role in health and disease.

References

- 1. Isotope dilution liquid chromatography-tandem mass spectrometry for quantitative amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry for Quantitative Amino Acid Analysis | NIST [nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. iroatech.com [iroatech.com]